molecular formula C19H22BrNO4S2 B1682382 Tiotropium bromide CAS No. 136310-93-5

Tiotropium bromide

Numéro de catalogue B1682382
Numéro CAS: 136310-93-5
Poids moléculaire: 472.4 g/mol
Clé InChI: DQHNAVOVODVIMG-RGECMCKFSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiotropium bromide, sold under the brand name Spiriva among others, is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It is used to treat chronic bronchitis and emphysema .


Molecular Structure Analysis

Tiotropium bromide has a molecular formula of C19H22BrNO4S2 and an average mass of 472.416 Da . It has 5 defined stereocentres .


Chemical Reactions Analysis

Tiotropium bromide is a bronchodilator and its use can lead to certain chemical interactions. For instance, the risk or severity of adverse effects can be increased when Nortriptyline is combined with Tiotropium. The risk or severity of Tachycardia can be increased when Tiotropium is combined with Nylidrin .


Physical And Chemical Properties Analysis

Tiotropium bromide has a molecular weight of 490.43 and is soluble in water up to 2 mg/mL . It is poorly absorbed from the GI tract, and systemic absorption may occur from the lung .

Applications De Recherche Scientifique

Chronic Obstructive Pulmonary Disease (COPD)

  • Scientific Field: Respiratory Medicine
  • Application Summary: Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) used as a mainstay of pharmacological treatment in COPD . It was the first LAMA available for COPD in clinical practice and is administered once daily .
  • Methods of Application: Tiotropium was initially available as an inhalation powder delivered via a dry-powder inhaler (DPI). Later, it also became available as an inhalation spray delivered via a soft mist inhaler (SMI) .
  • Results: Results of short- and long-term randomized, controlled clinical trials of tiotropium in patients with COPD indicated that it was safe and significantly improved lung function, health-related quality of life, and exercise endurance. It also reduced dyspnea, lung hyperinflation, exacerbations, and use of rescue medication compared with placebo or active comparators .

Combination with Traditional Chinese Medicine (TCM) for COPD

  • Scientific Field: Integrative Medicine
  • Application Summary: Tiotropium bromide has been studied in combination with traditional Chinese medicine (TCM) for the treatment of stable COPD .
  • Methods of Application: In a multicenter, double-blind randomized controlled trial (RCT), both groups received Tiotropium (18 μg) from month 0 to month 12. The trial group received additional TCM granules, while the control group received a placebo from month 0 to month 6 .
  • Results: At month 6 and 12, significant differences were observed between the two groups in total effective rate, sputum score, changes in FVC% and FEV1 . TCM treatment effectively improved total effective rate, sputum symptom, FVC%, FEV1, and exhibited prolonged efficacy in improving sputum symptoms and FEV1 in stable COPD patients .

Asthma

  • Scientific Field: Respiratory Medicine
  • Application Summary: Tiotropium bromide has been used as an add-on therapy in people with moderate-to-severe asthma on medium to high dose inhaled corticosteroids (ICS) .
  • Methods of Application: Tiotropium bromide is used by inhalation through the mouth .
  • Results: Tiotropium resulted in a higher FEV1 than placebo at 24 months and ameliorated the annual decline in the FEV1 after bronchodilator use in patients with asthma of GOLD stage 1 or 2 .

Cystic Fibrosis

  • Scientific Field: Pulmonology
  • Application Summary: Tiotropium bromide has been studied for its potential to improve lung function in patients with cystic fibrosis (CF), a genetic disorder that affects the lungs and other organs .
  • Methods of Application: In a phase 2 trial, patients with CF received either 2.5 or 5 µg of Tiotropium delivered via the Respimat Soft Mist Inhaler once daily .
  • Results: Both doses of Tiotropium resulted in significant improvement compared with placebo in lung function at the end of 12 weeks . No treatment-related adverse events or unexpected safety findings were observed in patients taking Tiotropium .

Bronchiectasis

  • Scientific Field: Respiratory Medicine
  • Application Summary: Tiotropium bromide has been studied for its potential to improve lung function in patients with bronchiectasis, a condition where damage to the airways causes them to widen and become flabby and scarred .
  • Methods of Application: In a randomized, double-blind, two-period crossover trial, patients with bronchiectasis received Tiotropium 18 µg daily for 6 months followed by 6 months of placebo, or vice versa, with a washout period of 4 weeks .
  • Results: Tiotropium improved lung function but did not prevent exacerbations in patients with bronchiectasis and coexisting airflow limitation .

Lung Cancer

  • Scientific Field: Oncology

Pulmonary Fibrosis

  • Scientific Field: Pulmonology
  • Application Summary: Tiotropium bromide has been studied for its potential to improve lung function in patients with pulmonary fibrosis, a condition characterized by the formation of scar tissue in the lung’s air sacs .
  • Methods of Application: In a phase 2 trial, patients with pulmonary fibrosis received either 2.5 or 5 µg of Tiotropium delivered via the Respimat Soft Mist Inhaler once daily .
  • Results: Both doses of Tiotropium resulted in significant improvement compared with placebo in lung function at the end of 12 weeks . No treatment-related adverse events or unexpected safety findings were observed in patients taking Tiotropium .

Rhinitis

  • Scientific Field: Allergy and Immunology
  • Application Summary: Tiotropium bromide has been reported to be used in the treatment of rhinitis, an inflammation of the mucous membrane of the nose .
  • Methods of Application: Tiotropium bromide is used by inhalation through the mouth .
  • Results: Tiotropium bromide has been reported to improve symptoms of rhinitis, but more research is needed to confirm these findings .

Sleep Apnea

  • Scientific Field: Sleep Medicine
  • Application Summary: Tiotropium bromide has been studied for its potential to improve oxygen saturation during sleep in patients with sleep apnea, a sleep disorder characterized by pauses in breathing or periods of shallow breathing during sleep .
  • Methods of Application: In a randomized, placebo-controlled, double-blind study, patients with sleep apnea received Tiotropium 18 µg daily for 4 weeks .
  • Results: Tiotropium significantly improved oxygen saturation during sleep without affecting sleep quality .

Safety And Hazards

Tiotropium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust .

Orientations Futures

Tiotropium bromide is safe and efficacious as a long-term, once-daily LAMA for the maintenance treatment of COPD and for reducing COPD exacerbations . It is also being studied for its potential benefits in patients with cystic fibrosis . The future directions of Tiotropium bromide usage could include further exploration of its benefits in other respiratory conditions.

Propriétés

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHNAVOVODVIMG-RGECMCKFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044214
Record name Tiotropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiotropium bromide

CAS RN

136310-93-5
Record name Tiotropium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiotropium bromide
Reactant of Route 2
Reactant of Route 2
Tiotropium bromide
Reactant of Route 3
Reactant of Route 3
Tiotropium bromide
Reactant of Route 4
Reactant of Route 4
Tiotropium bromide
Reactant of Route 5
Reactant of Route 5
Tiotropium bromide
Reactant of Route 6
Reactant of Route 6
Tiotropium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.